molecular formula C20H16ClNO B049612 (E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol CAS No. 149968-10-5

(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol

Cat. No. B049612
Key on ui cas rn: 149968-10-5
M. Wt: 321.8 g/mol
InChI Key: PITUINHIXKJYJX-UXBLZVDNSA-N
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Patent
US05212180

Procedure details

A degassed suspension of 1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-2-propen-1-ol (Step 1, 50.30 g, 156 mmol), LiOAc.2 H2O (41.2 g, 404 mmol), LiCl (6.84 g, 161 mmol), Pd(OAc)2 (1.00 g, 4.45 mmol) and methyl 2-bromobenzoate (33.5 g, 156 mmol) in 300 mL of DMF was stirred at 95° C. for 4 h. The mixture was cooled to r.t (room temperature) and added to 1.8 L of water. The product was extracted with hot EtOAc, dried over Na2SO4 and concentrated. It was dissolved in toluene and filtered through silica with toluene. Recrystallization in 1.2 L of EtOAc:hexanes 1:1 afforded 65.57 g of the title compound. Recrystallization of the mother liquors in 400 mL EtOAc:hexanes 1:3 afforded a further 8.30 g (86% overall yield) of the title material.
Quantity
50.3 g
Type
reactant
Reaction Step One
Name
LiOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Name
Quantity
6.84 g
Type
reactant
Reaction Step Three
Quantity
33.5 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
Name
Quantity
41.2 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([CH:20]([OH:23])[CH:21]=[CH2:22])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1.[Li]OC(C)=O.[Li+].[Cl-].Br[C:32]1[CH:41]=[CH:40][CH:39]=[CH:38][C:33]=1[C:34]([O:36][CH3:37])=[O:35]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2].O>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH:12]=[CH:13][C:14]3[CH:15]=[C:16]([C:20](=[O:23])[CH2:21][CH2:22][C:32]4[CH:41]=[CH:40][CH:39]=[CH:38][C:33]=4[C:34]([O:36][CH3:37])=[O:35])[CH:17]=[CH:18][CH:19]=3)=[N:9]2)=[CH:4][CH:3]=1 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(C=C)O
Name
LiOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]OC(=O)C
Step Two
Name
Quantity
1.8 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.84 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
33.5 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
41.2 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with hot EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
It was dissolved in toluene
FILTRATION
Type
FILTRATION
Details
filtered through silica with toluene
CUSTOM
Type
CUSTOM
Details
Recrystallization in 1.2 L of EtOAc:hexanes 1:1

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(CCC1=C(C(=O)OC)C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65.57 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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